Butyl(methoxy)amine

Lipophilicity Isomer comparison Membrane permeability

Butyl(methoxy)amine (IUPAC: N-methoxybutan-1-amine; molecular formula C₅H₁₃NO; MW 103.16 g/mol) belongs to the class of N,O-disubstituted hydroxylamines, featuring a secondary amine nitrogen bearing both an n-butyl chain and a methoxy substituent. This structural arrangement distinguishes it from constitutional isomers in which the methoxy group resides on the carbon backbone and from smaller N,O-dialkylhydroxylamines such as N,O-dimethylhydroxylamine (MW 61.08) that serve established roles in Weinreb ketone synthesis.

Molecular Formula C5H13NO
Molecular Weight 103.165
CAS No. 344322-52-7
Cat. No. B2713427
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameButyl(methoxy)amine
CAS344322-52-7
Molecular FormulaC5H13NO
Molecular Weight103.165
Structural Identifiers
SMILESCCCCNOC
InChIInChI=1S/C5H13NO/c1-3-4-5-6-7-2/h6H,3-5H2,1-2H3
InChIKeyODTCWJCBBOSHSH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Butyl(methoxy)amine (CAS 344322-52-7) – Structural Identity and Physicochemical Baseline for Procurement Screening


Butyl(methoxy)amine (IUPAC: N-methoxybutan-1-amine; molecular formula C₅H₁₃NO; MW 103.16 g/mol) belongs to the class of N,O-disubstituted hydroxylamines, featuring a secondary amine nitrogen bearing both an n-butyl chain and a methoxy substituent [1]. This structural arrangement distinguishes it from constitutional isomers in which the methoxy group resides on the carbon backbone [2] and from smaller N,O-dialkylhydroxylamines such as N,O-dimethylhydroxylamine (MW 61.08) that serve established roles in Weinreb ketone synthesis [3]. Computed physicochemical descriptors—including XLogP3‑AA (1.1), topological polar surface area (TPSA; 21.3 Ų), hydrogen‑bond donor count (1), and rotatable‑bond count (4)—provide a quantitative baseline for differentiating this compound from closely related analogs during early‑stage screening, route‑scoping, and procurement evaluation [1].

Why a Simple Hydroxylamine or Methoxyamine Cannot Replace Butyl(methoxy)amine in N→O Transfer Processes


Substituting butyl(methoxy)amine with a generic hydroxylamine (e.g., O‑methylhydroxylamine or N‑methylhydroxylamine) is not equivalent because the simultaneous presence of the N‑butyl and O‑methyl groups creates an N,O‑disubstituted hydroxylamine motif that is absent in mono‑substituted analogs [1]. This substitution pattern directly modulates the compound’s reactivity profile: the N‑alkyl substituent attenuates oxidative potency relative to O‑substituted hydroxylamines, while the O‑alkyl group preserves the N–O bond lability that is essential for downstream N‑electrophile or O‑transfer reactions [2]. Furthermore, the n‑butyl chain imparts a computed XLogP of 1.1—substantially higher than that of N,O‑dimethylhydroxylamine (XLogP ≈ −0.2) [1][3]—meaning that in biphasic or membrane‑associated reaction systems, the differential partitioning behavior can alter reaction kinetics and product distribution in ways that smaller or more polar analogs cannot replicate [1].

Butyl(methoxy)amine – Quantitative Differentiation Evidence Versus Closest Analogs


Constitutional Isomer Differentiation: N‑Methoxybutylamine vs. C‑Methoxybutylamine by XLogP

Butyl(methoxy)amine (N‑methoxybutan-1‑amine) exhibits a computed XLogP3‑AA of 1.1, whereas its constitutional isomer 1‑methoxybutan-2‑amine (CAS 63448‑63‑5), in which the methoxy group is attached to the carbon backbone rather than the nitrogen, has an XLogP3‑AA of 0.1 [1][2]. This 1.0 log‑unit difference translates to an approximately 10‑fold higher predicted octanol/water partition coefficient, indicating significantly greater lipophilicity for the N‑methoxy isomer [1][2].

Lipophilicity Isomer comparison Membrane permeability

Topological Polar Surface Area (TPSA) Differentiation and Predicted Membrane Permeability

Butyl(methoxy)amine has a computed TPSA of 21.3 Ų, compared to 35.3 Ų for its constitutional isomer 1‑methoxybutan-2‑amine [1][2]. Both values fall below the common Veber threshold of 140 Ų for oral bioavailability; however, a TPSA below 60–70 Ų is generally associated with favorable blood–brain barrier penetration, and the 14 Ų reduction in TPSA for the N‑methoxy isomer suggests a measurably lower polar surface contribution [1][2].

TPSA Drug-likeness Passive permeability

Rotatable‑Bond Count Differential and Conformational Flexibility

Butyl(methoxy)amine contains four rotatable bonds (C–C–C–N–O backbone), whereas its constitutional isomer 1‑methoxybutan-2‑amine has only three rotatable bonds [1][2]. The additional rotatable bond in the N‑methoxy isomer arises from the N–O linkage, which is absent in the carbon‑backbone‑methoxy isomer [1].

Conformational entropy Molecular flexibility Binding adaptability

Class‑Level Differentiation: N‑Alkyl‑O‑methylhydroxylamines Exhibit Attenuated Oxidative Potency vs. O‑Substituted Hydroxylamines

In vitro erythrocyte toxicity studies comparing hydroxylamine (HYAM), O‑methylhydroxylamine (OMH), and N‑substituted hydroxylamines demonstrated that O‑derivatives are potent methaemoglobin formers and lipid‑peroxidation inducers, whereas N‑substituted derivatives (e.g., N‑methylhydroxylamine) primarily inhibit protective enzymes (glucose‑6‑phosphate dehydrogenase and glutathione reductase) without causing significant methaemoglobin formation [1]. N,O‑dimethylhydroxylamine (an N,O‑disubstituted analog) produced a mixed toxicity profile, with severe methaemoglobin formation and G6PDH inhibition but only minimal lipid peroxidation—indicating that dual N,O‑substitution generates a unique hematotoxic signature [1].

Hematotoxicity Oxidative stress Structure–toxicity relationship

Synthetic Accessibility via N‑Aryl/N‑Alkyl‑O‑methyl Hydroxylamine Methodologies

A general synthetic method for preparing N‑aryl and N‑alkyl‑O‑methyl hydroxylamines—directly applicable to butyl(methoxy)amine—proceeds via methylation of N‑substituted trifluoroacetyl‑ or p‑nitrobenzoyl‑hydroxamic acids with diazomethane, followed by hydrazine cleavage [1]. This two‑step sequence provides the free N‑alkyl‑O‑methylhydroxylamine in good yields without requiring specialized equipment. Reported yields for representative N‑alkyl derivatives (e.g., N‑benzyl‑O‑methylhydroxylamine, yield 78%) illustrate the practical scalability of this approach [1].

Synthetic route Methylation Hydroxamic acid cleavage

Where Butyl(methoxy)amine (CAS 344322-52-7) Demonstrates Verifiable Differentiation – Recommended Application Scenarios


N‑Electrophile Synthesis Requiring Controlled N–O Bond Lability

When synthetic routes demand an N‑electrophile that can transfer an amine equivalent under mild reductive conditions, the N‑methoxy group in butyl(methoxy)amine provides a cleavable N–O bond that is absent in carbon‑backbone‑methoxy isomers [1]. Users seeking a Weinreb‑amide‑type N‑transfer reagent with greater lipophilicity and organic‑phase retention than the commonly used N,O‑dimethylhydroxylamine (XLogP ≈ −0.2) should evaluate butyl(methoxy)amine (XLogP 1.1), which offers a 10‑fold higher predicted partition coefficient, potentially improving extraction efficiency in biphasic workups [1][2].

Fragment‑Based Drug Discovery Campaigns Requiring Enhanced Passive Permeability

Fragment libraries benefit from incorporating scaffolds with TPSA values below 60 Ų and moderate lipophilicity. With a TPSA of 21.3 Ų and XLogP of 1.1, butyl(methoxy)amine occupies a favorable physicochemical space that its constitutional isomer (TPSA 35.3 Ų; XLogP 0.1) does not [1][2]. Medicinal chemists pursuing CNS‑penetrant lead matter may therefore prioritize the N‑methoxy isomer for initial SAR exploration, particularly when the additional rotatable bond (4 vs. 3) enables the probe of novel vector geometries not accessible to the more constrained C‑methoxy scaffold [1][2].

Biological Assays and Handling Protocols Where Reduced Hemolytic Risk Is Desired

In vitro hematotoxicity data for the hydroxylamine class indicate that N‑alkyl substitution attenuates acute methaemoglobin formation relative to O‑alkylhydroxylamines (e.g., O‑methylhydroxylamine) [1]. While direct toxicity data for butyl(methoxy)amine are not publicly available, the structure–activity pattern suggests that this N,O‑disubstituted compound is likely to exhibit a mixed toxicity profile—combining reduced oxidative hemolysis with potential enzyme inhibition—rather than the purely oxidative hemolysis characteristic of O‑alkylhydroxylamines [1]. This class‑level inference supports its selection over O‑methylhydroxylamine in cellular assay workflows where preserving erythrocyte integrity is a critical parameter [1].

In‑House Synthesis for Just‑in‑Time Procurement

For organizations facing supply‑chain uncertainties for niche hydroxylamine derivatives, the established two‑step methylation/hydrazinolysis route (hydroxamic acid protection → CH₂N₂ methylation → cleavage) enables on‑demand preparation of N‑alkyl‑O‑methylhydroxylamines with class‑yields around 70–80% [1]. This synthetic accessibility differentiates butyl(methoxy)amine from hydroxylamine derivatives that require protracted protecting‑group manipulations or chiral resolutions, thereby reducing procurement lead time and minimizing reliance on single‑source vendors [1].

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